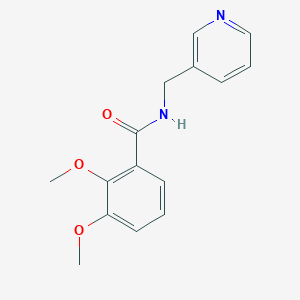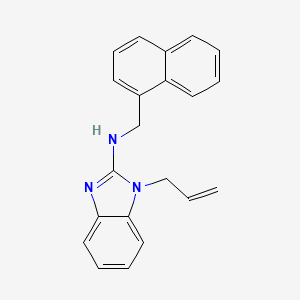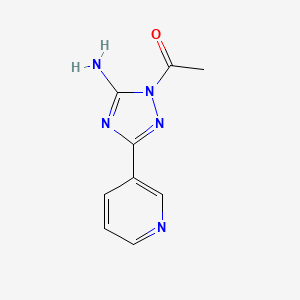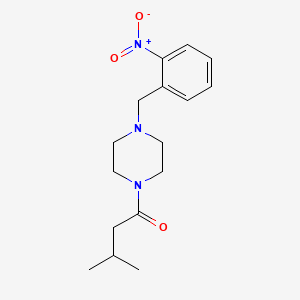![molecular formula C20H24N2O3 B5741559 N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Bayer Pharmaceuticals in 1999 and has since been the subject of numerous scientific investigations.
Mécanisme D'action
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. This compound inhibits the activity of several kinases, including Raf-1, B-Raf, c-Kit, VEGFR-2, and PDGFR-β, which are all involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth and angiogenesis, induction of tumor cell apoptosis, and modulation of the immune system. This compound has also been shown to have anti-inflammatory effects and to improve vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 in lab experiments is its multi-targeted kinase inhibition, which allows for the targeting of multiple signaling pathways involved in disease progression. However, one limitation of using this compound is its potential off-target effects, which can lead to unwanted side effects and toxicity.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006. One potential area of investigation is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential use of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 and to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 involves a multi-step process that begins with the reaction of 2-methylphenol with acetic anhydride to form 2-acetoxytoluene. This intermediate is then reacted with tert-butylamine to form N-(tert-butyl)-2-methylphenylacetamide. The final step involves the reaction of N-(tert-butyl)-2-methylphenylacetamide with 4-bromo-3-nitrobenzoic acid to yield N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006.
Applications De Recherche Scientifique
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and autoimmune disorders. In cancer, N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to inhibit the growth and proliferation of tumor cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis.
Propriétés
IUPAC Name |
N-tert-butyl-4-[[2-(2-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-5-6-8-17(14)25-13-18(23)21-16-11-9-15(10-12-16)19(24)22-20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKMRWRKZBDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)

![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![4-methoxy-N-{4-[(3-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5741579.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)